molecular formula C10H11FN2O2 B12980652 (S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine

(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No.: B12980652
M. Wt: 210.20 g/mol
InChI Key: VUNQJZAQRSHAAE-VIFPVBQESA-N
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Description

(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine typically involves the reaction of 3-fluoro-4-nitrobenzene with a pyrrolidine derivative. One common method includes the use of potassium carbonate and imidazole in dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, around 110°C, for a specific duration .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-4-nitrobenzene
  • 1,3-Difluoro-2-nitrobenzene
  • 2,3-Difluoro-6-nitroaniline

Uniqueness

(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is unique due to its chiral nature and the specific substitution pattern on the pyrrolidine ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(2S)-2-(3-fluoro-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11FN2O2/c11-8-6-7(9-2-1-5-12-9)3-4-10(8)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1

InChI Key

VUNQJZAQRSHAAE-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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